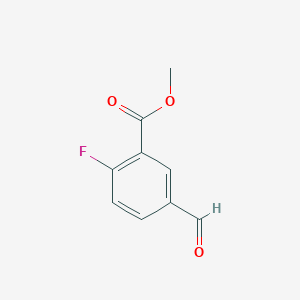
2-(3-甲氧基-4-硝基苯基)乙腈
描述
“2-(3-Methoxy-4-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 104103-16-4 . It has a molecular weight of 192.17 . The IUPAC name for this compound is (3-methoxy-4-nitrophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(3-Methoxy-4-nitrophenyl)acetonitrile” is 1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-Methoxy-4-nitrophenyl)acetonitrile” is a powder that is stored at room temperature .科学研究应用
光水解和光物理研究
Graciani、Swanson 和 Kelly (1995) 的一项研究集中于含有 2-甲氧基-5-硝基苯基基团的磷酸三酯的光水解。他们发现这些化合物可以在水性乙腈中光水解生成磷酸二酯或磷酸单酯。这表明这些反应在光物理研究领域具有潜在的合成效用(Graciani、Swanson 和 Kelly,1995)。
有机化学中的动力学研究
Minksztym 和 Jarczewski (2004) 使用乙腈中的 (2,6-二烷基-4-硝基苯基)苯基氰基甲烷进行了一项动力学研究。这项研究有助于理解此类化合物在有机化学中的反应性和相互作用,从而深入了解它们在不同条件下的行为(Minksztym 和 Jarczewski,2004)。
致癌潜力和遗传毒性效应的研究
Tiedink 等人 (1991) 探讨了结构相似的化合物亚硝化 4-氯-6-甲氧基吲哚的遗传毒性效应。他们的体外研究有助于理解某些亚硝化化合物的致癌潜力(Tiedink、Haan、Jongen 和 Koeman,1991)。
光氧化和反应机理
Chainikova 等人 (2020) 研究了在乙腈中用一氧化氮取代的苯叠氮的光氧化机理。这项研究与理解光化学过程中的反应途径和中间体形成有关(Chainikova 等,2020)。
有机合成中的狄尔斯-阿尔德反应
Ibata 等人 (1986) 研究了 2-烷基-5-甲氧基-4-(对硝基苯基)恶唑在乙腈中的狄尔斯-阿尔德反应。他们的工作有助于更广泛地理解有机合成中的此类反应,展示了不同溶剂和条件的作用(Ibata 等,1986)。
电化学还原和自催化过程
Houmam、Hamed 和 Still (2003) 研究了在乙腈中芳基硫氰酸盐的电化学还原。他们关于还原裂解机理和自催化过程的发现增强了对有机化合物中氧化还原反应的理解(Houmam、Hamed 和 Still,2003)。
有机化学中的合成和反应性
Belley 等人 (2006) 研究了 N-羟基-2-氨基吲哚的合成和反应性,展示了 (2-硝基苯基) 乙腈在催化氢化和环化过程中的作用,与有机合成和药物化学相关(Belley 等,2006)。
超快红外和紫外-可见研究
Xue 等人 (2012) 对乙腈中的甲氧基羰基苯基叠氮化物进行了超快时间分辨红外和紫外-可见研究。他们的研究提供了对这些化合物的な光化学性质的见解,与光物理和材料科学等领域相关(Xue 等,2012)。
光还原研究
Görner (2002) 研究了在乙腈中反式-4-R-4'-硝基芪的还原,有助于理解光诱导反应及其在化学合成中的机理(Görner,2002)。
电反应动力学
Oyama 等人 (2000) 研究了电生成的 9,10-双(4-取代苯基)蒽阳离子自由基的反应动力学,突出了甲氧基和硝基对电化学中反应机理的影响(Oyama 等,2000)。
安全和危害
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
属性
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPPRCQJYOEPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

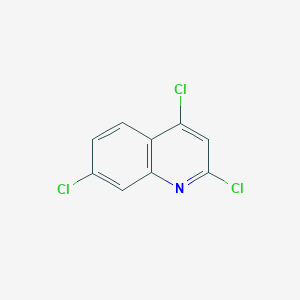
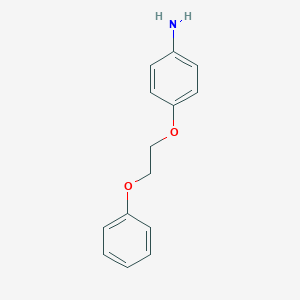
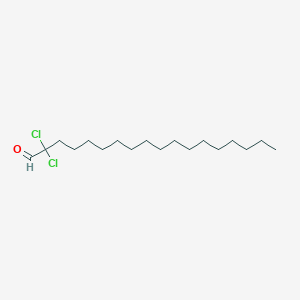
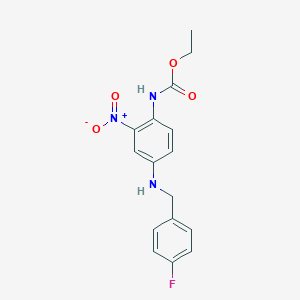
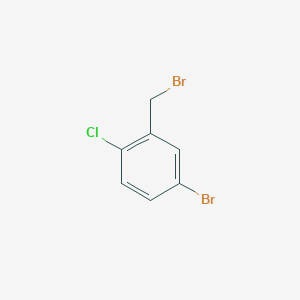
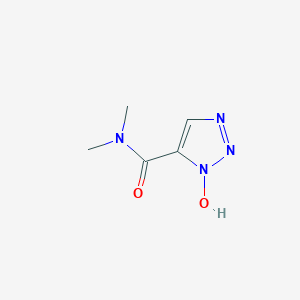

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

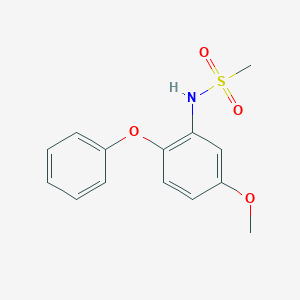
![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)

